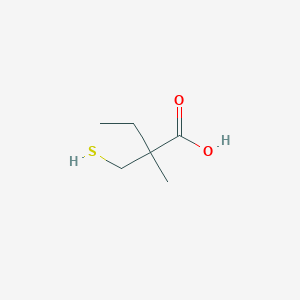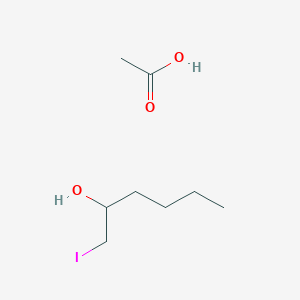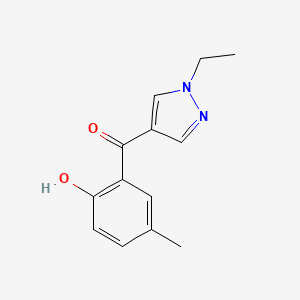
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone is a chemical compound that features a pyrazole ring and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone typically involves the reaction of 1-ethyl-1H-pyrazole with 2-hydroxy-5-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, continuous flow systems, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. It can be used in the development of new ligands for catalysis or as an intermediate in the synthesis of pharmaceuticals.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential lead compound in drug discovery. Its structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry.
Medicine
In medicine, this compound has potential applications as an anti-inflammatory or anti-cancer agent. Its ability to modulate biological pathways makes it a candidate for further drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows it to be incorporated into polymers or other materials to enhance their performance.
Wirkmechanismus
The mechanism of action of (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Methyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone
- (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-4-methylphenyl)methanone
- (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-ethylphenyl)methanone
Uniqueness
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone is unique due to its specific substitution pattern on the phenol and pyrazole rings. This unique structure allows it to have distinct chemical and biological properties compared to similar compounds. Its specific interactions with biological targets make it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
651727-58-1 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
(1-ethylpyrazol-4-yl)-(2-hydroxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C13H14N2O2/c1-3-15-8-10(7-14-15)13(17)11-6-9(2)4-5-12(11)16/h4-8,16H,3H2,1-2H3 |
InChI-Schlüssel |
KUVYJVGRGHIOQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)C(=O)C2=C(C=CC(=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



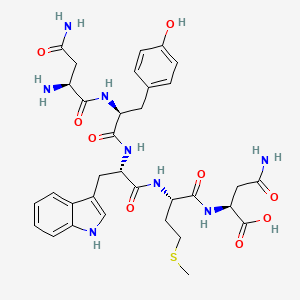

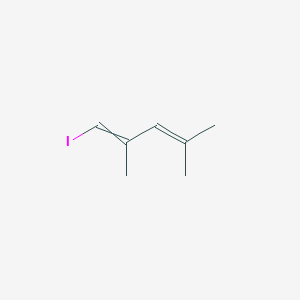
![2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine](/img/structure/B12530293.png)
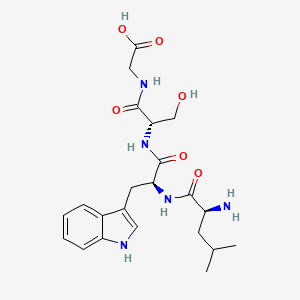
![2-Fluoro-6h-benzo[c]chromen-6-one](/img/structure/B12530303.png)
![2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate](/img/structure/B12530304.png)


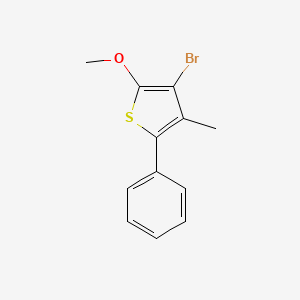
![6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal](/img/structure/B12530331.png)
